Salvianolic acid B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

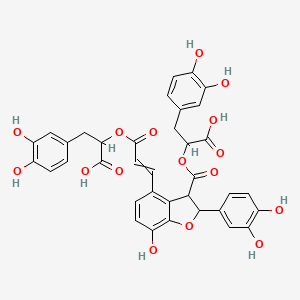

Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through the condensation of three molecules of danshensu (3,4-dihydroxyphenyllactic acid) with one molecule of caffeic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from Salvia miltiorrhiza roots. The process includes:

Extraction: The roots are crushed and soaked in a solvent such as ethanol or methanol.

Purification: The extract is then purified using techniques like column chromatography, often employing resins to isolate this compound.

Concentration: The purified extract is concentrated and dried to obtain this compound in powder form.

化学反応の分析

Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl groups.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different biological activities .

科学的研究の応用

Salvianolic acid B has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study polyphenolic structures and their reactivity.

Biology: Research has shown its ability to modulate various biological pathways, making it a valuable tool in studying cellular processes.

Medicine: this compound is investigated for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and anti-inflammatory activities.

作用機序

Salvianolic acid B exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Cardiovascular Protection: It improves endothelial function, reduces platelet aggregation, and protects against myocardial ischemia-reperfusion injury.

Neuroprotection: It protects neurons from oxidative damage and apoptosis.

Molecular Targets and Pathways:

Nrf2 Pathway: Activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.

MAPK Pathway: Modulates the MAPK signaling pathway, affecting cell survival and inflammation.

NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation.

類似化合物との比較

Salvianolic acid B is unique among polyphenolic compounds due to its specific structure and potent biological activities. Similar compounds include:

Rosmarinic Acid: Another polyphenol with antioxidant and anti-inflammatory properties.

Caffeic Acid: A simpler phenolic acid with antioxidant activity.

Danshensu: A precursor in the synthesis of this compound, also possessing antioxidant properties.

Uniqueness: this compound stands out due to its higher potency in antioxidant and anti-inflammatory activities compared to these similar compounds. Its complex structure allows for multiple interactions with biological targets, enhancing its therapeutic potential .

生物活性

Salvianolic acid B (Sal B), a key bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse biological activities. This article reviews the pharmacological effects of Sal B, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective properties, as well as its potential applications in treating various diseases.

This compound is a phenolic compound with a complex structure that contributes to its biological activity. Its mechanisms of action are primarily mediated through the modulation of oxidative stress and inflammatory pathways. Sal B has been shown to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1) .

1. Antioxidant Activity

Sal B exhibits strong antioxidant effects, which are crucial in combating oxidative stress-related diseases. It reduces lipid peroxidation and protects cellular membranes from damage caused by ROS . The compound regulates multiple signaling pathways, including the Nrf2/Keap1 pathway, to enhance the expression of antioxidant enzymes .

Table 1: Antioxidant Effects of this compound

| Study | Effect Observed | Mechanism |

|---|---|---|

| Lee et al., 2014 | Increased SOD levels | Upregulation via Nrf2 |

| Zhao et al., 2017 | Decreased MDA levels | Inhibition of lipid peroxidation |

| Liu et al., 2016 | Enhanced Grx1 expression | Regulation of oxidative stress |

2. Anti-Inflammatory Effects

Sal B has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the NF-κB signaling pathway, which is pivotal in inflammatory responses . This effect is particularly beneficial in conditions like cardiovascular diseases and neurodegenerative disorders.

3. Cardioprotective Effects

Research indicates that Sal B plays a protective role in cardiovascular health by improving endothelial function and reducing vascular smooth muscle cell proliferation . In animal models, Sal B administration has shown to alleviate myocardial ischemia-reperfusion injury and improve heart function post-injury .

Case Study: Cardiovascular Protection

In a study involving mice subjected to carotid artery ligation, Sal B significantly reduced intimal hyperplasia by downregulating microRNA-146a and cyclin D1, highlighting its potential for treating vascular diseases .

4. Neuroprotective Effects

Sal B has been explored for its neuroprotective properties, particularly in models of vascular dementia and Alzheimer's disease. It enhances cognitive function by modulating neurotransmitter levels and protecting neurons from oxidative stress .

Clinical Applications

The pharmacological properties of Sal B suggest potential therapeutic applications in various conditions:

- Cardiovascular Diseases : Due to its cardioprotective effects, Sal B may be beneficial in managing coronary artery disease and hypertension.

- Neurodegenerative Disorders : Its ability to reduce oxidative stress positions Sal B as a candidate for treating Alzheimer's disease and other forms of dementia.

- Diabetes Management : Studies have indicated that Sal B can improve insulin sensitivity and lipid metabolism in type 2 diabetes models .

特性

IUPAC Name |

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。